Methyl 5-bromo-4-cyano-2-methoxybenzoate
Description
Methyl 5-bromo-4-cyano-2-methoxybenzoate (CAS: Not listed in provided evidence) is a substituted benzoate ester featuring a bromine atom at the 5-position, a cyano group at the 4-position, and a methoxy group at the 2-position. Its molecular formula is C₁₀H₇BrN₂O₃, with a molecular weight of 299.08 g/mol. The cyano group enhances polarity, influencing solubility and reactivity, while the bromine atom offers sites for further functionalization via cross-coupling reactions.
Properties
CAS No. |
1805528-55-5 |
|---|---|
Molecular Formula |
C10H8BrNO3 |
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 5-bromo-4-cyano-2-methoxybenzoate |
InChI |
InChI=1S/C10H8BrNO3/c1-14-9-3-6(5-12)8(11)4-7(9)10(13)15-2/h3-4H,1-2H3 |
InChI Key |
AIERDJKOCSFHJO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C#N)Br)C(=O)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)Br)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogues
The primary structural analogue identified in the evidence is Methyl 5-bromo-4-methoxy-2-methylbenzoate (CAS: 1131587-94-4, A158357) . Below is a detailed comparison:
Physicochemical and Reactivity Differences
- Polarity and Solubility: The cyano group in the target compound increases polarity compared to the methyl group in the analogue, likely reducing solubility in non-polar solvents (e.g., hexane) but enhancing solubility in polar aprotic solvents like DMSO or DMF.
- Reactivity: The cyano group enables nucleophilic additions or reductions (e.g., to amines), whereas the methoxy group in the analogue is less reactive but stabilizes adjacent electrophilic centers via resonance. The bromine in both compounds allows for Suzuki or Ullmann coupling reactions, but steric hindrance from the 2-OCH₃ group in the target compound may slow such reactions compared to the 2-CH₃ group in the analogue.
- Thermal Stability: The electron-withdrawing cyano group may lower thermal stability relative to the electron-donating methoxy group in the analogue.
Research Findings and Limitations
Commercial Viability
- The analogue is commercially available in gram-scale quantities, suggesting established synthetic routes . The target compound’s niche applications may necessitate custom synthesis, increasing costs.
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